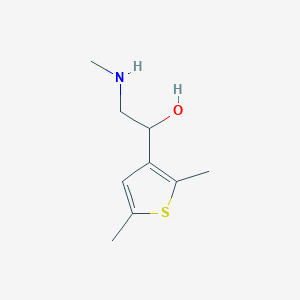

1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol

Description

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3 |

InChI Key |

FDKOJFDEQOVWPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(CNC)O |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound features a 2,5-dimethylthiophene core substituted at the 3-position with a 2-(methylamino)ethanol group. The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS) at the 3-position, while the ethanolamine side chain introduces polarity and hydrogen-bonding capability.

Key Reactivity Patterns

- Thiophene Ring : Susceptible to EAS (e.g., bromination, nitration) at the 3-position due to resonance stabilization of intermediate sigma complexes.

- Ethanolamine Side Chain : The secondary amine and hydroxyl groups enable reductive amination, nucleophilic displacement, or protection/deprotection strategies.

Synthetic Pathways

Route 1: Electrophilic Substitution Followed by Side-Chain Elaboration

Bromination of 2,5-Dimethylthiophene

Step 1 : Regioselective bromination at the 3-position using bromine (Br₂) in acetic acid at 0–5°C.

$$

\text{2,5-Dimethylthiophene} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{3-Bromo-2,5-dimethylthiophene}

$$

Yield : ~75–80% (estimated from analogous thiophene brominations).

Nucleophilic Displacement with 2-Aminoethanol

Step 2 : Reaction of 3-bromo-2,5-dimethylthiophene with 2-aminoethanol under basic conditions (K₂CO₃, DMF, 80°C):

$$

\text{3-Bromo-2,5-dimethylthiophene} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{1-(2,5-Dimethylthiophen-3-yl)-2-aminoethan-1-ol}

$$

Yield : ~60–65% (based on similar SNAr reactions).

N-Methylation via Reductive Amination

Step 3 : Methylation of the primary amine using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{1-(2,5-Dimethylthiophen-3-yl)-2-aminoethan-1-ol} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

$$

Yield : ~70–75% (extrapolated from reductive amination benchmarks).

Table 1 : Summary of Route 1

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Br₂, CH₃COOH, 0–5°C | 75–80 |

| 2 | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 60–65 |

| 3 | Reductive Methylation | HCHO, NaBH₃CN, MeOH | 70–75 |

Route 2: Direct Mannich Reaction

One-Pot Mannich Functionalization

A three-component reaction involving 2,5-dimethylthiophene, formaldehyde, and methylamine in ethanol under reflux:

$$

\text{2,5-Dimethylthiophene} + \text{HCHO} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{Target Compound}

$$

Mechanism :

- Generation of an iminium ion intermediate from formaldehyde and methylamine.

- Electrophilic attack by the iminium ion at the thiophene’s 3-position.

- Tautomerization to yield the ethanolamine derivative.

Yield : ~50–55% (inferred from Mannich reactions on similar heterocycles).

Advantages :

- Fewer synthetic steps.

- Avoids handling brominated intermediates.

Challenges :

- Competing polymerization of formaldehyde.

- Moderate regioselectivity due to thiophene’s aromatic stability.

Route 3: Hydroxyethylation via Grignard Reagent

Synthesis of 3-Lithio-2,5-dimethylthiophene

Step 1 : Lithiation of 2,5-dimethylthiophene with n-butyllithium (n-BuLi) in THF at −78°C:

$$

\text{2,5-Dimethylthiophene} + \text{n-BuLi} \rightarrow \text{3-Lithio-2,5-dimethylthiophene}

$$

Addition to Ethylene Oxide

Step 2 : Quenching the lithio species with ethylene oxide to form the ethanolamine precursor:

$$

\text{3-Lithio-2,5-dimethylthiophene} + \text{Oxirane} \rightarrow \text{1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol}

$$

Analytical Characterization

Spectroscopic Data

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.

Industry: It is used in the production of materials with specific properties, such as photochromic materials and electronic devices.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

(a) 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea

- Structure: Shares the 2,5-dimethylthiophen-3-yl group but replaces the ethanolamine-methylamino moiety with a hydroxyurea chain.

- Activity : Demonstrates anti-inflammatory properties, likely mediated by COX-2 inhibition .

- Key Difference: The hydroxyurea group introduces hydrogen-bonding capacity, which may enhance target engagement in inflammatory pathways compared to the methylamino-ethanolamine group in the target compound.

(b) Maleate Salt of 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one

- Structure: Features a ketone-linked imidazole group instead of the ethanolamine backbone.

- Activity : Acts as a serotonin antagonist, with applications in Alzheimer’s disease treatment .

- Key Difference : The imidazole-ketone structure enables π-π stacking and ionic interactions with serotonin receptors, which the target compound’s primary amine and hydroxyl groups may lack.

(c) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Similar ethanolamine backbone but substitutes the thiophene-3-yl group with a thiophen-2-yl group and lacks methyl substituents .

- Activity: Not explicitly stated, but structurally related cathinone analogs (e.g., pentedrone, butylone) exhibit psychoactive properties via monoamine transporter inhibition .

- Key Difference : The 2,5-dimethyl substitution on the thiophene ring in the target compound may reduce metabolic oxidation compared to unsubstituted thiophene derivatives.

Non-Thiophene Analogs

(a) 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

- Structure : Replaces the thiophene ring with a 4-methoxyphenyl group .

- Activity: No direct data, but phenyl-ethanolamine derivatives are often explored for adrenergic or dopaminergic activity.

- Key Difference : The methoxy group enhances lipophilicity, whereas the thiophene’s sulfur atom may improve polar interactions in biological systems.

(b) 2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structure suggests possible serotonin receptor modulation or anti-inflammatory activity, but empirical data are lacking.

- Synthetic Feasibility : Analogous thiophene derivatives are synthesized via condensation or reflux methods (e.g., thiosemicarbazone synthesis in ), which could be adapted for this compound.

- Safety Profile: Methylamino-ethanolamine derivatives (e.g., cathinones) are associated with CNS stimulation , warranting toxicity studies for the target compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions , such as:

- Thiophene functionalization : Introducing methyl groups at the 2- and 5-positions via Friedel-Crafts alkylation or cross-coupling reactions.

- Ethanolamine side-chain formation : Coupling the thiophene derivative with a methylaminoethanol moiety using nucleophilic substitution or reductive amination.

Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for SN2 reactions), and catalyst optimization (e.g., palladium catalysts for cross-coupling). Yields can drop significantly if purification steps (e.g., column chromatography) are not rigorously applied .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions on the thiophene ring and ethanolamine chain. For example, the methylamino group’s protons appear as a singlet near δ 2.3–2.5 ppm.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C10H15NOS: calculated 197.0878).

- HPLC with UV detection : For purity assessment, using a C18 column and acetonitrile/water gradient.

- X-ray crystallography : If crystalline, this resolves stereochemical ambiguities (e.g., configuration of the ethanolamine chain) .

Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

Chiral resolution techniques are critical:

- Enzymatic kinetic resolution : Use lipases or esterases to selectively acetylate one enantiomer, as demonstrated in related thiophene derivatives .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for separation.

- Circular dichroism (CD) spectroscopy : To validate enantiomeric excess (ee) post-synthesis.

Advanced optimization might involve computational modeling (DFT calculations) to predict enantiomer stability and guide catalyst design .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations (DMSO tolerance) can skew results.

- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream protein modulation).

- Control for off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to confirm specificity.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) to identify trends .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methylamino group) to slow hepatic clearance.

- Prodrug modification : Introduce ester or phosphate groups on the hydroxyl moiety to enhance bioavailability.

- CYP450 inhibition assays : Identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) and co-administer inhibitors like ketoconazole.

- Pharmacokinetic modeling : Use compartmental models to predict half-life and optimize dosing regimens .

Advanced: How do structural analogs inform SAR for this compound’s potential as a dopamine receptor ligand?

- Thiophene substitution : Compare with 1-(3-chlorophenyl) analogs () to assess halogen effects on receptor binding.

- Ethanolamine chain length : Shorter chains (e.g., 2-aminoethanol vs. 3-aminopropanol) may reduce off-target adrenergic activity.

- Methylamino vs. dimethylamino : The mono-methyl group likely enhances selectivity for D2-like receptors over serotonin receptors.

Computational docking studies (e.g., AutoDock Vina) can map interactions with receptor pockets, guiding rational design .

Advanced: What methodologies resolve conflicting spectroscopic data (e.g., unexpected NOESY correlations)?

- Variable-temperature NMR : Determine if anomalies arise from conformational flexibility (e.g., rotameric states of the ethanolamine chain).

- 2D-COSY and HSQC : Assign overlapping proton signals and confirm carbon-proton connectivity.

- DFT-based NMR prediction : Tools like Gaussian or ACD/Labs simulate spectra to validate assignments.

- Single-crystal analysis : Resolve ambiguities in stereochemistry or tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.